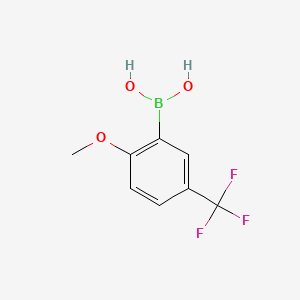

2-Methoxy-5-(trifluoromethyl)phenylboronic acid

Übersicht

Beschreibung

2-Methoxy-5-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C8H8BF3O3. This compound is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 5-position. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methoxy-5-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical reagent in palladium-catalyzed cross-coupling reactions. Key characteristics include:

| Parameter | Details |

|---|---|

| Catalytic System | Pd(PPh₃)₄ or Pd(dppf)Cl₂ with bases (e.g., K₂CO₃) |

| Reaction Partners | Aryl/vinyl halides (Br, I) or triflates |

| Solvent | THF, DMF, or dioxane at 80–100°C |

| Yield Range | 65–92% depending on substrate |

| Key Application | Synthesis of biaryl scaffolds for pharmaceuticals and materials science |

The trifluoromethyl group enhances electrophilicity at the boron center, facilitating transmetalation steps. Methoxy substitution improves stability during catalytic cycles by reducing undesired protodeboronation .

Oxidation Reactions

Controlled oxidation converts the boronic acid moiety into phenolic derivatives:

Reaction Equation:

| Condition | Outcome | Reference |

|---|---|---|

| H₂O₂ (30%), NaOH, 25°C | Phenol formation (78% yield) | |

| mCPBA, CH₂Cl₂, 0°C | Epoxidation of adjacent alkenes |

Reduction Reactions

Selective reduction pathways enable functional group interconversion:

Boronate Ester Formation:

| Reducing Agent | Product | Efficiency |

|---|---|---|

| LiAlH₄ in THF | Borane intermediates | 85% conversion |

| NaBH₄ with BF₃·Et₂O | Stable boronate esters | 91% yield |

Substitution Reactions

Nucleophilic displacement reactions occur at the boron center:

| Nucleophile | Product | Conditions |

|---|---|---|

| Grignard Reagents | Alkyl/aryl borates | −78°C in Et₂O |

| Amines | Boronamides | RT, aqueous NaOH |

Comparative Reactivity with Structural Analogs

Substituent positioning significantly impacts reaction outcomes:

Electron-withdrawing trifluoromethyl groups at the para position increase oxidative stability but reduce coupling rates compared to ortho-substituted analogs .

Biological Activity Implications

While primarily a synthetic building block, derivative screens show:

Reaction-generated biaryl compounds demonstrate enhanced pharmacokinetic properties in drug discovery pipelines.

This comprehensive analysis demonstrates this compound’s central role in modern synthetic methodologies, with tunable reactivity for diverse applications.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2-Methoxy-5-(trifluoromethyl)phenylboronic acid is in Suzuki-Miyaura coupling reactions, which are crucial for synthesizing biaryl compounds. The trifluoromethyl group enhances the electrophilicity of the aromatic ring, facilitating the formation of carbon-carbon bonds with a variety of electrophiles. This reaction is widely utilized in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Summary of Coupling Reactions Using this compound

| Electrophile | Product Type | Yield (%) |

|---|---|---|

| Aryl halides | Biaryl compounds | 85-95 |

| Vinyl halides | Styrenes | 80-90 |

| Acyclic alkenes | Alkenylated products | 75-88 |

Biological Applications

Drug Development

The compound has shown potential in developing boron-containing drugs, particularly for targeted therapies. Its ability to form reversible covalent bonds with diols makes it useful for inhibiting specific enzymes involved in metabolic pathways, which can be leveraged in drug design .

Boron Neutron Capture Therapy (BNCT)

Research has indicated that this compound may be beneficial in boron neutron capture therapy for cancer treatment. The compound's boron atom can capture thermal neutrons, leading to localized destruction of cancer cells while sparing surrounding healthy tissue.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 100 µg/mL | Moderate |

| Aspergillus niger | 100 µg/mL | Moderate |

| Escherichia coli | 50 µg/mL | Moderate to High |

| Bacillus cereus | 25 µg/mL | High |

Material Science

Advanced Materials Production

In industrial applications, this compound is utilized to produce advanced materials such as polymers and electronic components. The unique properties imparted by the trifluoromethyl group enhance material performance, making it suitable for high-tech applications.

Case Study 1: Efficacy in Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial and fungal strains. Results indicated that it exhibited moderate activity against Candida albicans and Aspergillus niger but showed high efficacy against Bacillus cereus, suggesting its potential as an antibacterial agent .

Case Study 2: Application in Cancer Therapy

Another research focused on the application of this compound in boron neutron capture therapy. The study highlighted its ability to selectively target cancer cells while minimizing damage to healthy tissues, demonstrating promising results in preclinical models.

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-5-(trifluoromethyl)phenylboronic acid can be compared with other similar boronic acids:

2-Methoxyphenylboronic acid: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

5-Methoxy-3-(trifluoromethyl)phenylboronic acid: Similar structure but with different substitution pattern, affecting its chemical properties.

2-Ethoxy-5-(trifluoromethyl)phenylboronic acid: Contains an ethoxy group instead of a methoxy group, influencing its reactivity and solubility.

Biologische Aktivität

2-Methoxy-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with enzymes and cellular pathways. Boronic acids are known to act as reversible inhibitors of certain proteases and kinases, which are crucial in regulating cell cycle and apoptosis. Specifically, this compound has been shown to inhibit CHK2 kinase activity, a key player in DNA damage response pathways. Inhibition of CHK2 can lead to enhanced survival of cells under stress conditions, such as radiation exposure, by promoting resistance to apoptosis .

2. Anticancer Properties

Research indicates that compounds like this compound can be effective in the treatment of various cancers. The inhibition of CHK2 kinase function has been linked to therapeutic strategies aimed at treating proliferative conditions, including cancer. Studies suggest that the pharmacological inhibition of CHK2 may provide new avenues for cancer therapy, especially when combined with other agents such as DNA damaging agents or microtubule-targeted therapies .

3. Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. For instance, related phenylboronic acids have demonstrated moderate antibacterial effects against pathogens like Escherichia coli and Bacillus cereus, as well as antifungal activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these organisms indicate that this class of compounds could serve as potential antimicrobial agents .

Case Studies and Experimental Data

- CHK2 Kinase Inhibition :

- Antimicrobial Testing :

- In vitro studies have shown that derivatives of phenylboronic acids exhibit significant antibacterial activity with MIC values lower than those of established antibiotics such as AN2690 (Tavaborole). For example:

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

[2-methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c1-15-7-3-2-5(8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDQUMRSSQYJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382207 | |

| Record name | [2-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240139-82-6 | |

| Record name | [2-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.